Chemical Identification
The compound 4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a nitrogen-containing organic compound with the molecular formula and a molecular weight of 243.35 g/mol. It is identified by the CAS number 933682-45-2 and is known for its potential applications in medicinal chemistry and biological research .
Classification
This compound falls under the category of amines and benzimidazoles, which are recognized for their diverse biological activities. Benzimidazole derivatives are particularly notable for their use in pharmaceuticals, serving as scaffolds for various drug designs due to their ability to interact with biological targets .
Synthesis Methods
The synthesis of 4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves several key steps, including the formation of the benzimidazole ring followed by alkylation with cyclohexylmethylamine. Specific methods may include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, can significantly influence yield and purity.
Reactivity Profile
The compound exhibits typical amine reactivity, allowing it to participate in various chemical reactions, such as:
The mechanism of action for 4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems. Potential mechanisms may include:
Further studies are needed to clarify these mechanisms and their implications in therapeutic contexts .
Physical Properties
Chemical Properties
Relevant data indicates that understanding these properties is crucial for optimizing formulations in scientific research and potential therapeutic applications .
4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine has several scientific uses, primarily in medicinal chemistry and pharmacological research:
The synthesis of [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]methylamine (CAS 933682-43-0, C₁₅H₂₁N₃, MW 243.35) leverages convergent strategies that couple cyclohexane intermediates with functionalized benzimidazole precursors. A predominant route involves:
Alternative routes employ Suzuki-Miyaura coupling between boronic ester-functionalized benzimidazoles and 4-bromomethylcyclohexyl intermediates, though yields are lower (55-60%) due to competitive protodeboronation [4]. Key challenges include minimizing N-alkylation side products during amine coupling, addressed through orthogonal protection.
Table 1: Comparative Synthetic Routes
Method | Key Reagents | Yield (%) | Purity (HPLC) | Limitations |
---|---|---|---|---|
Acid-Catalyzed Cyclization | PPA, 4-aminomethylcyclohexanecarboxylate | 72 | >98% | High-temperature requirement |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 58 | 95% | Protodeboronation side products |
Reductive Amination | NaBH₃CN, MeOH | 65 | 97% | Over-alkylation risks |
The cyclohexane ring’s stereochemistry critically influences molecular conformation and biological interactions. Cis and trans isomers of [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]methylamine exhibit distinct properties:
Table 2: Stereoisomer Characteristics
Isomer | Relative Energy (kcal/mol) | Solubility (mg/mL, pH 7) | Dominant Synthetic Approach |
---|---|---|---|
trans | 0 (reference) | 12.8 | DBU-mediated cyclization (140°C) |
cis | +2.3 | 3.4 | LDA lithiation (−78°C) |
Selective N-functionalization avoids unwanted benzimidazole N-alkylation. Key strategies include:
Notably, attempts to methylate the benzimidazole nitrogen require strong bases (e.g., NaH) in DMF, but this promotes exocyclic amine dialkylation if unprotected [6].
Solvent and catalyst optimization minimizes hazardous byproducts:
These approaches align with pharmaceutical industry standards, where benzimidazole synthesis byproducts like 2-chloromethylbenzimidazoles are controlled to <0.15% [1] [6].
Table 3: Catalytic Systems Comparison
Catalyst | Reaction Type | Byproducts (%) | Green Metrics (PMI) |
---|---|---|---|
Silica-PTA (2 mol%) | Cyclodehydration | <0.5 | 11 |
HCl (conc.) | Cyclization | 12–15 | 32 |
Pd/C (10 mol%) | Reductive amination | <1.0 | 14 |
Abbreviations: PTA = phosphotungstic acid; PMI = process mass intensity
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1